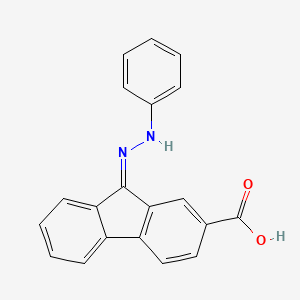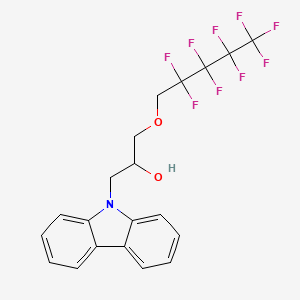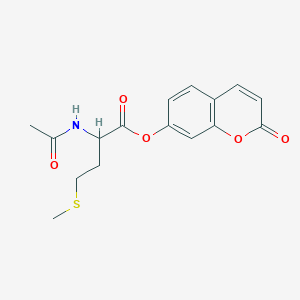
Butotricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butotricin is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and versatile reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butotricin involves several steps, typically starting with the preparation of intermediate compounds through various organic reactions. Common synthetic routes include:
Suzuki–Miyaura Coupling: This method involves the coupling of boron reagents with halides under palladium catalysis.
Hydration Methods: Techniques such as the thin-film hydration method are used to prepare liposomal nanoparticles, which can be a part of the synthesis process.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Butotricin undergoes various types of chemical reactions, including:
Oxidation: Reactions where this compound is oxidized to form different products.
Reduction: Reactions involving the reduction of this compound, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in this compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions can produce reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
Butotricin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Butotricin involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Butotricin can be compared with other similar compounds to highlight its uniqueness:
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used in the treatment of depression.
Bacitracin: An antibiotic that binds to metal ions and inhibits cell wall synthesis.
Ibuprofen: A non-selective inhibitor of cyclooxygenase, used as an anti-inflammatory drug.
This compound stands out due to its unique chemical structure and versatile reactivity, which allows it to be used in a wide range of applications.
Propiedades
Número CAS |
23374-45-0 |
|---|---|
Fórmula molecular |
C18H25N7O5S |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
ethyl 2-[[2-[[2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C18H25N7O5S/c1-2-30-15(29)9-21-14(28)8-20-13(27)7-19-12(26)5-3-4-6-31-18-16-17(23-10-22-16)24-11-25-18/h10-11H,2-9H2,1H3,(H,19,26)(H,20,27)(H,21,28)(H,22,23,24,25) |
Clave InChI |
KERZWHKFEWIWMK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)CNC(=O)CNC(=O)CCCCSC1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11984999.png)
![N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine](/img/structure/B11985001.png)





![4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11985035.png)
![Isopropyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11985040.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985054.png)
![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985062.png)
![2,4-Dichloro-6-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11985070.png)

